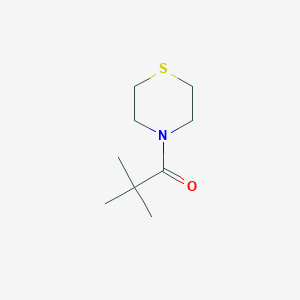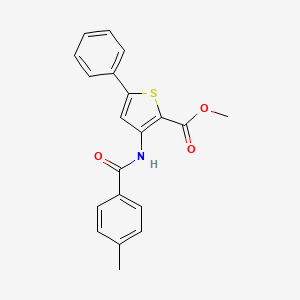
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(thiomorpholin-4-yl)propan-1-one (DMTMP) is an organic compound that has a wide range of scientific and industrial applications. It is a colorless, volatile liquid with a pungent odor. DMTMP is a versatile compound that can be used in a variety of reactions, including as a reagent in organic synthesis, as a catalyst, and as a solvent. Its unique properties make it a useful compound for both research and industrial applications.
Aplicaciones Científicas De Investigación
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one has a wide range of scientific applications. It is used in organic synthesis as a reagent, as a catalyst, and as a solvent. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been used in the synthesis of a variety of compounds, including amino acids, peptides, and proteins. It has also been used in the synthesis of polymers and in the synthesis of organometallic compounds.
Mecanismo De Acción
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is an organosulfur compound that acts as a Lewis acid in organic reactions. It is capable of forming complexes with various organic compounds, such as amines and alcohols. In addition, it can act as a nucleophile in certain reactions, such as the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one in laboratory experiments include its low cost, its availability, and its versatility. It is also a relatively safe compound to work with, as it is not highly toxic. The main limitation of using this compound in laboratory experiments is its volatility, which can make it difficult to handle and store.
Direcciones Futuras
The future applications of 2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one are numerous. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of polymers and organometallic compounds. In addition, it could be used in the development of new catalysts and solvents. Finally, it could be used in the development of new drugs and therapies.
Métodos De Síntesis
2,2-dimethyl-1-(thiomorpholin-4-yl)propan-1-one is produced by a number of methods. One of the most common methods is the reaction of dimethyl sulfoxide (DMSO) and 4-thiomorpholine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at temperatures between 80 and 90 °C. Other methods of synthesis include the reaction of dimethyl sulfide and 4-thiomorpholine in the presence of a base, or the reaction of dimethyl sulfide and 4-thiomorpholine in the presence of a Lewis acid.
Propiedades
IUPAC Name |
2,2-dimethyl-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c1-9(2,3)8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQSXYVVJJIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCSCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B6523251.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)
![2-amino-4-(2,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523275.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)
![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)
![ethyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B6523307.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B6523332.png)
![5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6523336.png)
![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)
